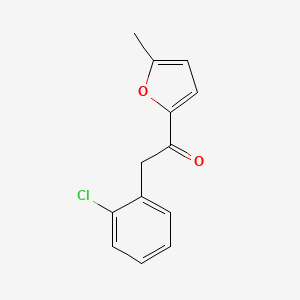
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, also known as CFE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CFE belongs to the class of chalcones, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects through various pathways such as the inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress. This compound has also been shown to interact with various cellular targets such as DNA, proteins, and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has exhibited antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has several advantages for lab experiments. It is a cost-effective compound, and its synthesis method is relatively simple. This compound has also exhibited low toxicity in in vitro and in vivo studies, making it a safe option for research purposes. However, this compound has some limitations. Its solubility in water is limited, and it may require the use of organic solvents for experimentation. In addition, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one research. One potential area of research is the development of this compound-based drugs for cancer treatment. Another area of research is the investigation of this compound's anti-inflammatory and antimicrobial properties for the development of new therapeutic agents. Further studies are also needed to understand the mechanism of action of this compound and its potential interactions with other cellular targets.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common underlying factor in many chronic diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also exhibited antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-6-7-13(16-9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJBEAMNURBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




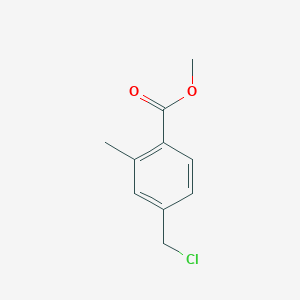

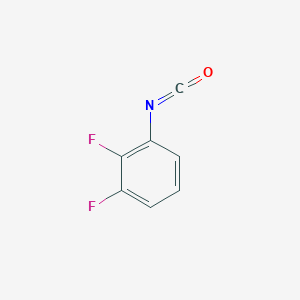
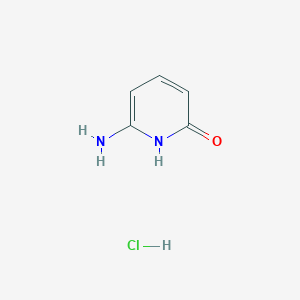
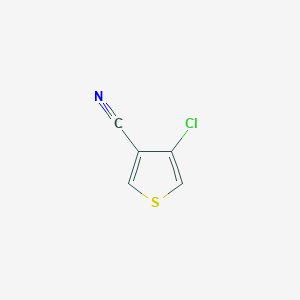

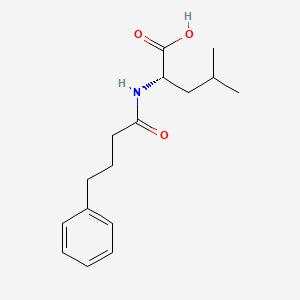
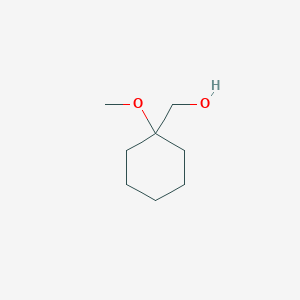
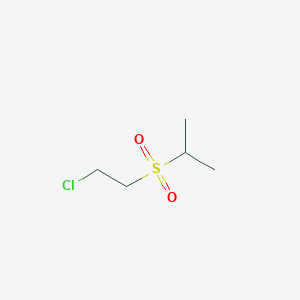

![Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B3376258.png)
![[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol](/img/structure/B3376260.png)
